SNF2 protein

Chromatin Remodeling ATPase Assay DNA-Dependent Activity

SNF2 (SWI2) is the catalytic ATPase subunit of the yeast SWI/SNF chromatin-remodeling complex and the founding member of the conserved SNF2 ATPase family. Unlike classical DNA helicases, SNF2 exhibits robust, >30-fold DNA-stimulated ATPase activity without strand-separation activity, making it indispensable for epigenetic research. Only SNF2-containing complexes execute the full range of remodeling activities—including histone octamer eviction—required for transcriptional activation studies. Generic ATPases or ISWI-family proteins cannot substitute for SWI/SNF-specific functions. Its well-characterized nucleosome mobilization kinetics, dependent on the AT-hook domain, make it ideal for single-molecule FRET, optical tweezers, and high-throughput inhibitor screening assays. Procure this critical research tool to ensure physiologically relevant, reproducible results in chromatin biology, oncology-focused epigenetic drug discovery, and synthetic biology applications involving in vitro transcription activation.

Molecular Formula C8H9BrClN
Molecular Weight 0
CAS No. 136219-48-2
Cat. No. B1178152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNF2 protein
CAS136219-48-2
SynonymsSNF2 protein
Molecular FormulaC8H9BrClN
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNF2 Protein (CAS 136219-48-2): A Definitive ATP-Dependent Chromatin Remodeling Catalyst for Transcriptional Research


The SNF2 protein, also designated SWI2, is the catalytic ATPase subunit of the yeast SWI/SNF chromatin-remodeling complex [1]. It is the founding member of the SNF2 ATPase family, a conserved class of DNA-stimulated enzymes that regulate gene expression by altering nucleosome structure [2]. Unlike classical DNA helicases, SNF2 exhibits robust ATPase activity that is stimulated by double-stranded DNA (dsDNA) but does not possess strand-separation activity [3]. Its role in facilitating transcription factor binding to chromatin is fundamental to eukaryotic gene regulation, making it a critical research tool in epigenetics and transcriptional biology.

Why SNF2 Protein (CAS 136219-48-2) Cannot Be Replaced by Generic ATPases or Family Homologs in Chromatin Remodeling Assays


Substituting SNF2 with a closely related ATPase or a generic helicase is scientifically invalid due to critical functional divergences. The SNF2 family is defined by a conserved ATPase domain that couples ATP hydrolysis to DNA translocation and nucleosome remodeling, a function absent in classical helicases [1]. Even within the SNF2 family, functional specialization is profound. For example, while the ISWI family member SNF2H efficiently slides nucleosomes, the SWI/SNF family, of which SNF2 is the catalytic core, uniquely possesses the ability to evict histone octamers and alter nucleosome topology [2]. This mechanistic distinction means that only SNF2-containing complexes can execute the full range of chromatin remodeling activities required for transcriptional activation studies, rendering generic ATPase inhibitors or other SNF2-family proteins unsuitable for experiments targeting SWI/SNF-specific functions.

Quantitative Differentiation of SNF2 Protein (CAS 136219-48-2) Against Functional Analogs and Mutants


SNF2 Exhibits >30-Fold DNA-Stimulated ATPase Activity, a Defining Characteristic Absent in Helicases

The ATPase activity of wild-type SNF2 is stimulated greater than 30-fold in the presence of double-stranded DNA (dsDNA) compared to its basal activity, a hallmark of its chromatin-remodeling function. This contrasts sharply with classical DNA helicases, which unwind DNA but lack this specific ATPase stimulation profile [1]. Furthermore, mutation of the conserved ATP-binding site (e.g., K798A) completely abolishes this DNA-stimulated activity, confirming the specificity of the assay for functional SNF2 [2].

Chromatin Remodeling ATPase Assay DNA-Dependent Activity

SNF2-Mediated Nucleosome Remodeling is Functionally Distinct from ISWI-Family Remodelers, Enabling Octamer Eviction

A direct functional comparison between SNF2 (as part of the SWI/SNF complex) and SNF2H (an ISWI-family remodeler) revealed a critical functional divergence. While both enzymes can hydrolyze ATP and remodel linear arrays of nucleosomes, only the SNF2-containing complex (and its human homolog BRG1) can remodel mononucleosomes and alter the topology of nucleosomal plasmids [1]. SNF2H is unable to perform these functions, underscoring a fundamental mechanistic difference between the two remodeler classes.

Nucleosome Remodeling Mononucleosome Assay SWI/SNF vs. ISWI

The AT-Hook Domain is an Essential Auto-Regulatory Domain Unique to SNF2, Dictating ATP Hydrolysis Efficiency

Deletion of the C-terminal AT-hook domain (residues 1443-1539) in yeast SNF2 results in a severe defect in nucleosome mobilizing activity. In a direct electrophoretic mobility shift assay (EMSA) comparison, the wild-type (WT) SWI/SNF complex efficiently remodeled nucleosomes over time, while the AT-hook deletion mutant (ΔAT) showed significantly impaired remodeling kinetics [1]. This demonstrates that the AT-hook is not merely a structural motif but an auto-regulatory domain essential for efficient ATP hydrolysis and nucleosome mobilization, a feature not universally conserved across other SNF2-family members.

Domain Structure ATPase Regulation Nucleosome Mobilization

High-Impact Research and Industrial Applications for SNF2 Protein (CAS 136219-48-2) Based on Verified Differentiation


Validating Inhibitor Specificity in SWI/SNF-Targeted Drug Discovery

Utilize the >30-fold DNA-stimulated ATPase activity of SNF2 as a quantitative, high-throughput screening (HTS) assay to identify and validate specific small-molecule inhibitors of the SWI/SNF complex. The robust signal-to-noise ratio provided by this DNA-dependent activity [1] enables precise determination of IC50 values, ensuring that lead compounds specifically target the SWI/SNF ATPase motor and not generic ATPases or other SNF2-family members. This application is critical for developing targeted epigenetic therapies in oncology.

Elucidating Mechanisms of Chromatin Remodeling via Single-Molecule Studies

The well-characterized nucleosome mobilization kinetics of full-length SNF2, which are dependent on the AT-hook domain [1], make it an ideal candidate for advanced biophysical studies. Researchers can use this protein in single-molecule FRET or optical tweezers assays to dissect the precise stepwise mechanism of DNA translocation and nucleosome sliding. The functional distinction that SNF2, unlike ISWI-family proteins, can evict histone octamers [2] allows for investigation of a broader range of remodeling outcomes, providing deeper insight into epigenetic regulation.

Reconstituting Transcription Activation in In Vitro Systems

Reconstitute a fully functional, SWI/SNF-dependent transcription activation system in vitro. The SNF2 protein's ability to alter nucleosome topology and facilitate transcription factor binding [1] is essential for studying gene regulation in a chromatin context. Its use is mandatory for experiments designed to mimic the chromatin environment of eukaryotic promoters, as alternative ATPases or remodelers lacking this specific activity will fail to support activator-dependent transcription. This application is foundational for both academic research and industrial applications in synthetic biology.

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